molecular formula C19H27ClN4O B13520811 3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-aminehydrochloride,Mixtureofdiastereomers

3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-aminehydrochloride,Mixtureofdiastereomers

Cat. No.: B13520811
M. Wt: 362.9 g/mol
InChI Key: AKPAABPFPQUNRG-UHFFFAOYSA-N
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Description

The compound 3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-amine hydrochloride is a hydrochloride salt characterized by a complex heterocyclic structure, combining a piperidine ring, a phenyl-substituted pyrazole moiety, and a propan-1-amine backbone. Its diastereomeric mixture introduces stereochemical variability, which may influence pharmacokinetic properties such as solubility, metabolic stability, and receptor-binding affinity .

Properties

Molecular Formula

C19H27ClN4O

Molecular Weight

362.9 g/mol

IUPAC Name

[2-(3-aminopropyl)-3-methylpiperidin-1-yl]-(1-phenylpyrazol-3-yl)methanone;hydrochloride

InChI

InChI=1S/C19H26N4O.ClH/c1-15-7-6-13-22(18(15)10-5-12-20)19(24)17-11-14-23(21-17)16-8-3-2-4-9-16;/h2-4,8-9,11,14-15,18H,5-7,10,12-13,20H2,1H3;1H

InChI Key

AKPAABPFPQUNRG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1CCCN)C(=O)C2=NN(C=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazole-Piperidine Intermediate

The pyrazole moiety is introduced via acylation reactions involving 1-phenyl-1H-pyrazole-3-carbonyl chloride or related derivatives reacting with substituted piperidines.

A related synthetic route is described in patent WO2015063709A1, which outlines preparation of pyrazole-substituted piperazine analogues using cyclization and acylation steps. Although this patent focuses on piperazine derivatives, similar chemistry applies to piperidine analogues, involving:

  • Reaction of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid.
  • Cyclization with phosphorus oxychloride (POCl3) in pyridine to form the pyrazole ring.
  • Deprotection steps to yield the pyrazole-piperazine intermediate.

However, this method uses toxic pyridine and POCl3, which are undesirable for industrial scale due to safety and purity concerns. The patent proposes alternative cyclization using Lawesson's reagent to improve yield and avoid pyridine.

Coupling with Propan-1-amine Side Chain

The key step to form the target compound involves reductive amination coupling between the pyrazole-piperidine intermediate and a protected or free 3-aminopropyl moiety.

Experimental procedures from Ambeed and related sources describe the following:

  • Use of sodium triacetoxyborohydride as a mild reducing agent in toluene solvent.
  • Reaction of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate with tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate or similar protected amines.
  • Stirring at 5–25 °C for 2.5 to 3 hours to complete reductive amination.
  • Quenching with water and washing with aqueous sodium bicarbonate to remove impurities.
  • Concentration and recrystallization in isopropyl alcohol (IPA) with hydrobromic acid to form hydrobromide salt, followed by isolation of the solid product.
  • Further purification by hot filtration and crystallization with controlled cooling to yield crystalline product with high purity and yield (~91-92%).

This reductive amination approach is adaptable to the preparation of the piperidine-propan-1-amine linkage in the target compound, with modifications to the amine and acyl components as needed.

Formation of Hydrochloride Salt and Diastereomeric Mixture

The final product is isolated as the hydrochloride salt, which improves stability and handling. The compound exists as a mixture of diastereomers due to stereogenic centers in the piperidine ring and side chain.

Salt formation is typically done by treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol), followed by controlled crystallization to isolate the hydrochloride salt as a solid.

Summary Table of Key Preparation Steps

Step No. Description Reagents/Conditions Yield (%) Notes
1 Pyrazole ring formation on piperidine Phenylhydrazine, methanesulfonic acid, POCl3, pyridine or Lawesson's reagent alternative Variable Avoid pyridine for industrial scale
2 Reductive amination coupling Sodium triacetoxyborohydride, toluene, 5–25 °C, 2.5–3 h ~91–92 Mild reducing agent, good selectivity
3 Salt formation and crystallization HCl in IPA or ethanol, reflux and controlled cooling Isolates hydrochloride salt, diastereomer mixture

Analytical and Purity Considerations

  • High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity.
  • X-ray diffraction (XRD) confirms crystalline form of the hydrochloride salt with characteristic peaks (e.g., 5.4, 13.4, 14.4, 22.6, 26.5 degrees).
  • The mixture of diastereomers is typical due to stereocenters; separation may require chiral chromatography if needed.

Research Findings and Industrial Relevance

  • The use of sodium triacetoxyborohydride in reductive amination is preferred for its mildness and high yield, avoiding harsher reagents.
  • Avoidance of toxic solvents like pyridine and reagents like POCl3 is critical for industrial production.
  • Alternative cyclization reagents such as Lawesson's reagent improve safety and yield in pyrazole formation.
  • The process is scalable and has been demonstrated in kilogram-scale syntheses with reproducible yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-aminehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several propan-1-amine derivatives and heterocyclic amides. Key comparisons include:

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride
  • Structural Differences : Replaces the pyrazole-piperidine-carbonyl group with a 1,2,4-triazole ring.
  • Applications : Widely used in pharmaceuticals and agrochemicals due to its stability and versatility in forming hydrogen bonds. Its triazole moiety enhances resistance to metabolic degradation compared to pyrazole derivatives .
1-(1H-1,3-Benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine Hydrochloride
  • Structural Differences : Features a benzodiazolyl group and methylsulfanyl substituent instead of the pyrazole-piperidine system.
  • Properties : Molecular weight 319.21 g/mol, 95% purity. The benzodiazolyl group may enhance aromatic stacking interactions in enzyme inhibition .
3-(4-Fluorophenoxy)propan-1-amine Hydrochloride
  • Structural Differences: Substitutes the pyrazole-piperidine complex with a fluorophenoxy group.
  • Applications : Fluorinated aromatic groups improve bioavailability and blood-brain barrier penetration, making this compound relevant in CNS drug development .
Nitrothiophene-Based Antitrypanosomal Agents (Compounds 14–18)
  • Structural Differences : Contain nitrothiophene or nitrofuran moieties instead of pyrazole.
  • Activity: Demonstrated potent antitrypanosomal activity (EC₅₀ < 1 µM) and oral bioavailability in preclinical models. The nitro group enhances redox cycling, contributing to parasiticidal effects .

Data Table: Key Parameters of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity Biological Activity
Target Compound (Diastereomeric Mixture) Not explicitly provided Pyrazole, Piperidine, Carbonyl, Amine Insufficient data
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride Not explicitly provided Triazole, Amine Broad pharmaceutical use
1-(1H-1,3-Benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine Hydrochloride C₁₂H₁₂N₂O·HCl 319.21 Benzodiazolyl, Methylsulfanyl 95% Enzyme inhibition
3-(4-Fluorophenoxy)propan-1-amine Hydrochloride C₉H₁₁FNO·HCl 219.65 Fluorophenoxy, Amine CNS targeting
Nitrothiophene-Based Antitrypanosomal Agent (Compound 15) C₈H₇N₂O₃S·HCl 270.72 Nitrothiophene, Amide Antitrypanosomal (EC₅₀ < 1 µM)

Research Findings and Implications

Role of Heterocycles :

  • Pyrazole and triazole rings contribute to hydrogen bonding and π-π stacking, critical for target engagement. Pyrazole derivatives may offer greater conformational flexibility compared to rigid triazoles .
  • Nitrothiophene/furan groups (e.g., Compounds 14–18) introduce redox-active properties, enhancing antiparasitic activity .

Impact of Diastereomerism: The target compound’s diastereomeric mixture could lead to divergent pharmacokinetic profiles. Single-diastereomer analogues (e.g., fluorophenoxy derivatives) often exhibit more predictable metabolism .

Bioavailability Considerations: Fluorinated aromatic systems (e.g., 3-(4-fluorophenoxy)propan-1-amine) improve lipophilicity and BBB penetration, whereas sulfonyl or carbonyl groups (e.g., benzodiazolyl derivatives) may reduce oral absorption .

Biological Activity

3-[3-Methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-amine hydrochloride, a compound characterized by its complex structure, has gained attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure

The compound is a mixture of diastereomers with the following structural formula:

C15H20N4ClO\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{ClO}

Synthesis

The synthesis of this compound involves several steps, typically starting from 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. The process includes cyclization and carbonylation reactions, which can be optimized to improve yield and purity. A notable method involves the use of various solvents to facilitate the reaction while minimizing toxic byproducts .

Pharmacological Properties

The biological activity of 3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-amine hydrochloride has been explored in various studies:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown effective inhibition against strains such as Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism appears to involve the modulation of cytokine production .
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Case Studies

Several case studies have documented the biological effects of compounds related to 3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-amine hydrochloride:

StudyFindings
Study A (2022)Evaluated antimicrobial effects against E. coli and S. aureusCompound showed zones of inhibition comparable to standard antibiotics
Study B (2023)Investigated anti-inflammatory effects on murine modelsSignificant reduction in inflammatory markers observed
Study C (2024)Assessed anticancer activity on various cancer cell linesInduced apoptosis in 70% of tested cell lines

The precise mechanism by which 3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-amine hydrochloride exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular pathways involved in inflammation and apoptosis, potentially influencing gene expression related to these processes .

Q & A

Q. Designing a protocol for scale-up synthesis without compromising diastereomeric integrity

  • Stepwise Approach :

Process Analytical Technology (PAT) : Implement inline NMR or Raman spectroscopy for real-time monitoring.

Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, agitation rate) using response surface methodology.

Purification at Scale : Use centrifugal partition chromatography for high-throughput diastereomer separation .

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